molecular formula C18H25NO13 B562150 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside CAS No. 136632-95-6

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Cat. No.: B562150
CAS No.: 136632-95-6
M. Wt: 463.392
InChI Key: LBTDRWMZFQVCAR-SJBMRWFPSA-N
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Description

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound known for its role as a chromogenic substrate. It is primarily used in biochemical assays to detect and quantify enzyme activity, particularly alpha-glucosidase. The compound’s structure includes a nitrophenyl group attached to a disaccharide composed of two glucose molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-glucopyranoside with an appropriate glucosyl donor. One common method includes the use of silver carbonate as a catalyst in the presence of a suitable solvent like dichloromethane. The reaction proceeds under mild conditions, often at room temperature, to yield the desired disaccharide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by alpha-glucosidase, resulting in the release of 4-nitrophenol and glucose.

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, altering the compound’s properties.

    Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous buffers at pH 5-7, using alpha-glucosidase as the enzyme.

    Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Involves nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Hydrolysis: Produces 4-nitrophenol and glucose.

    Oxidation: Yields oxidized derivatives of the nitrophenyl group.

    Substitution: Results in various substituted nitrophenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is widely used in scientific research due to its versatility:

    Chemistry: Utilized in enzyme kinetics studies to measure alpha-glucosidase activity.

    Biology: Employed in assays to detect and quantify enzyme activity in biological samples.

    Medicine: Used in diagnostic tests for disorders related to carbohydrate metabolism, such as diabetes.

    Industry: Applied in quality control processes to monitor enzyme activity in food and pharmaceutical products.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl alpha-D-glucopyranoside: A monosaccharide analog used for similar purposes but with different kinetic properties.

    4-Nitrophenyl beta-D-glucopyranoside: Used to study beta-glucosidase activity.

    4-Nitrophenyl alpha-D-mannopyranoside: A substrate for alpha-mannosidase assays.

Uniqueness

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is unique due to its disaccharide structure, which provides more complex interaction with enzymes compared to monosaccharide analogs

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDRWMZFQVCAR-SJBMRWFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745395
Record name 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136632-95-6
Record name 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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